molecular formula C5H3BrClNO2S B1415161 Methyl 2-bromo-5-chlorothiazole-4-carboxylate CAS No. 1053655-63-2

Methyl 2-bromo-5-chlorothiazole-4-carboxylate

Cat. No.: B1415161
CAS No.: 1053655-63-2
M. Wt: 256.51 g/mol
InChI Key: LUGAGMHCJHFNFH-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate. Alternative nomenclature systems classify this compound as 4-thiazolecarboxylic acid, 2-bromo-5-chloro-, methyl ester, which reflects the ester functional group at the 4-position of the thiazole ring. The compound is also systematically referred to as 2-bromo-5-chloro-4-(methoxycarbonyl)-1,3-thiazole, emphasizing the methoxycarbonyl substituent. French nomenclature designates this compound as 2-Bromo-5-chloro-1,3-thiazole-4-carboxylate de méthyle, while German systematic naming identifies it as Methyl-2-brom-5-chlor-1,3-thiazol-4-carboxylat.

The systematic classification places this compound within the broader category of halogenated heterocyclic compounds, specifically as a dihalogenated thiazole derivative. The thiazole core structure consists of a five-membered aromatic ring containing nitrogen at position 1 and sulfur at position 3, with substitutions at positions 2, 4, and 5. This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and biological activity profile.

Molecular Formula and Weight Analysis

The molecular formula of methyl 2-bromo-5-chlorothiazole-4-carboxylate is C₅H₃BrClNO₂S, representing a complex halogenated heterocyclic structure. Detailed molecular weight analysis reveals a precise molecular mass of 256.50 grams per mole according to multiple analytical determinations. Alternative molecular weight measurements report values of 256.51 grams per mole, indicating high precision in mass spectrometric analysis. The monoisotopic mass, accounting for specific isotopic compositions, has been determined to be 254.875639 atomic mass units.

Molecular Parameter Value Source
Molecular Formula C₅H₃BrClNO₂S
Molecular Weight 256.50 g/mol
Alternative Molecular Weight 256.51 g/mol
Monoisotopic Mass 254.875639 amu
Chemical Abstracts Service Number 1053655-63-2

The elemental composition analysis demonstrates the presence of five carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition reflects the compound's classification as a dihalogenated methyl ester derivative of thiazole carboxylic acid. The relatively high molecular weight is attributed to the presence of heavy halogen atoms (bromine and chlorine), which contribute significantly to the overall molecular mass.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional molecular architecture. The compound exists in solid form at room temperature, facilitating crystallographic investigations. X-ray diffraction techniques have become increasingly important for characterizing heterocyclic compounds, with modern approaches enabling the identification of crystalline materials through their atomic structure analysis.

Advanced X-ray diffraction methodologies, including powder diffraction techniques, provide detailed information about crystalline phase identification, crystallite size determination, and micro-strain analysis within crystal structures. Neural network-based classification systems have been developed for analyzing X-ray diffraction patterns of crystalline compounds, achieving significant accuracy in structural identification. These computational approaches complement traditional crystallographic analysis methods and enhance the precision of structural characterization.

Contemporary X-ray diffraction instrumentation, such as the Rigaku Smartlab and Rigaku Miniflex systems, enables high-resolution data collection at accelerated rates using high-brilliance rotating anode sources. Single-crystal diffractometers like the Rigaku XtaLAB Synergy-S provide comprehensive structural analysis capabilities for organic and organometallic crystal samples. Small-angle X-ray scattering techniques offer additional structural information regarding particle size, shape distribution, and dynamic temperature-dependent structural changes.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. The Simplified Molecular Input Line Entry System representation of this compound is O=C(OC)C1=C(Cl)SC(Br)=N1, which provides a linear notation for the molecular structure. The International Chemical Identifier string is 1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3, offering a standardized structural representation.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the methyl ester group and thiazole ring protons. Carbon-13 nuclear magnetic resonance spectroscopy identifies distinct carbon environments within the molecule, including the carbonyl carbon of the ester group and the various thiazole ring carbons.

Spectroscopic Technique Key Observations Structural Information
Proton Nuclear Magnetic Resonance Methyl ester signals Ester group confirmation
Carbon-13 Nuclear Magnetic Resonance Carbonyl and aromatic carbons Ring and functional group identification
Infrared Spectroscopy Carbonyl stretching vibrations Ester functional group presence
Mass Spectrometry Molecular ion peak at 256.5 Molecular weight confirmation

Infrared spectroscopy analysis identifies characteristic vibrational frequencies associated with specific functional groups within the molecule. The ester carbonyl group exhibits characteristic stretching vibrations in the carbonyl region of the infrared spectrum. Carbon-bromine and carbon-chlorine bond stretching frequencies provide additional confirmation of halogen substituent presence.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of 256.5. Fragmentation patterns reveal characteristic losses associated with the methyl ester group and halogen substituents, providing additional structural confirmation.

Tautomerism and Resonance Stabilization in Thiazole Systems

The thiazole ring system in this compound exhibits significant electronic characteristics that influence its chemical behavior and stability. Thiazole derivatives are recognized as five-membered heterocyclic compounds with nitrogen and sulfur positioned at specific ring locations, creating unique electronic environments. The structural pattern of thiazole derivatives predominantly focuses on substitution effects at positions 2, 4, and 5, which significantly impact molecular stability and reactivity.

Resonance stabilization within the thiazole ring system contributes to the overall molecular stability of this compound. The aromatic character of the thiazole ring allows for electron delocalization across the heterocyclic system, providing enhanced stability compared to non-aromatic analogs. The presence of both electron-withdrawing halogen substituents (bromine and chlorine) and the electron-withdrawing ester group creates a complex electronic environment that influences the compound's reactivity patterns.

The International Chemical Identifier Key for this compound is LUGAGMHCJHFNFH-UHFFFAOYSA-N, which provides a unique identifier for database searches and structural comparisons. This standardized identifier facilitates accurate compound identification across various chemical databases and research platforms.

Electronic effects within the thiazole system are further influenced by the specific substitution pattern present in this compound. The electron-withdrawing nature of the halogen substituents and the carboxylate ester group creates an electron-deficient aromatic system that can participate in various chemical transformations. These electronic characteristics contribute to the compound's utility as a synthetic intermediate and its potential biological activity profiles.

Properties

IUPAC Name

methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGAGMHCJHFNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653281
Record name Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
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Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-63-2
Record name 4-Thiazolecarboxylic acid, 2-bromo-5-chloro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1053655-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
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Record name methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
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Preparation Methods

Method Overview

The most common approach involves starting from methyl-substituted thiazole precursors, such as methyl 2-aminothiazole-4-carboxylate, which undergo chlorination at the 5-position followed by diazotization and bromination to introduce the bromine atom at the 2-position.

Stepwise Reaction Pathway

Step Reaction Description Reagents & Conditions Key Observations & Data
S1 Chlorination at the 5-position N-chlorosuccinimide (NCS), acetonitrile, room temperature to 60°C TLC confirms chlorination; IR shows ν(C=O) at ~1700 cm$$^{-1}$$
S2 Diazotization and Bromination Sodium nitrite (NaNO$$_2$$), HCl, low temperature (~0°C), followed by bromine addition TLC and NMR confirm bromination at the 2-position; yield ~88%
S3 Esterification and purification Standard extraction, washing, and recrystallization Melting point ~70-72°C; purity >99% as per HPLC

Research Findings

  • A patent describes the chlorination of methyl 2-aminothiazole-4-carboxylate with NCS, followed by diazotization using sodium nitrite and subsequent bromination with bromine under acidic conditions, yielding methyl 2-bromo-5-chlorothiazole-4-carboxylate with high efficiency (~88%).

  • An alternative route involves direct bromination of methyl 2-aminothiazole-4-carboxylate under similar conditions, with careful temperature control to prevent over-bromination or side reactions.

Direct Synthesis from Isothiazole Precursors

Method Overview

Another approach utilizes isothiazole derivatives, such as methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, which undergoes selective sulfonation or halogenation to produce the target compound.

Reaction Conditions and Data

Reaction Step Reagents & Conditions Yield & Characterization Reference
Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate Concentrated H$$2$$SO$$4$$, room temperature to 60°C 93% yield, melting point 146.5°C, IR and NMR confirm structure
  • The process involves sulfonation or halogenation of isothiazole rings, followed by hydrolysis or esterification steps to obtain this compound.

Mechanistic Insights

  • The electrophilic substitution on the isothiazole ring is directed by electron-withdrawing groups, favoring substitution at specific positions, which is confirmed by NMR and IR spectra.

Key Reaction Parameters and Conditions

Parameter Typical Range Purpose & Effect References
Temperature 0°C to 60°C Controls reaction rate, selectivity, and prevents side reactions ,
Solvent Acetonitrile, ethyl acetate, methanol Solubility and reaction medium ,
Reagents NCS, NaNO$$2$$, Br$$2$$, H$$2$$SO$$4$$ Halogenation, nitration, sulfonation ,
Reaction Time 2-24 hours Ensures complete conversion ,

Validation and Characterization of Intermediates and Final Product

Technique Purpose Typical Data Reference
Nuclear Magnetic Resonance (NMR) Structural confirmation $$^1$$H NMR: singlet at ~3.9 ppm (methyl ester), aromatic protons at 7.5–8.5 ppm; $$^13$$C NMR: carbonyl at ~165 ppm
Infrared Spectroscopy (IR) Functional groups ν(C=O) at ~1700 cm$$^{-1}$$, ν(N-H) at ~3300 cm$$^{-1}$$
Mass Spectrometry (MS) Molecular weight verification M+ peaks at m/z ~191.6
Melting Point Purity assessment 70-72°C for the final product ,

Summary of Key Findings

  • The synthesis of this compound is predominantly achieved via halogenation of methyl 2-aminothiazole-4-carboxylate, utilizing NCS and bromine under controlled temperature conditions to ensure regioselectivity and high yield.

  • Alternative routes involve starting from isothiazole derivatives, which undergo electrophilic substitution reactions, followed by purification steps.

  • Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

  • Characterization techniques including NMR, IR, and MS are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives with varying biological activities.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

Methyl 2-bromo-5-chlorothiazole-4-carboxylate serves as a building block in the synthesis of more complex thiazole derivatives. Its halogen substituents allow for various substitution reactions, making it a versatile intermediate in organic synthesis. Common reactions include:

  • Substitution Reactions : The bromo and chloro groups can be replaced with nucleophiles such as amines or thiols.
  • Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation and Reduction : The thiazole ring can undergo oxidation or reduction to form derivatives with different biological activities .

Biology

The compound has been studied for its antimicrobial and antifungal properties , making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various pathogens, which is crucial given the rising resistance to existing antibiotics .

Medicine

Ongoing research is exploring the potential of this compound as an anticancer agent . Its ability to interact with specific biological targets enhances its potential therapeutic applications, particularly in cancer treatment where it may inhibit tumor growth through various mechanisms .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals, including dyes and polymers. Its reactivity allows for the creation of materials with tailored properties suitable for various applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways crucial for cell survival, suggesting its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromo and chloro substituents enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound’s thiazole ring is crucial for its biological activity, as it can participate in various interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Key Differences :

  • Molecular Formula: C₆H₅BrClNO₂S (vs. C₅H₃BrClNO₂S for methyl ester).
  • Physical Properties: Boiling Point: 313.2±22.0 °C (ethyl) vs. 300.5±22.0 °C (methyl) . Density: 1.7±0.1 g/cm³ (ethyl) vs.
  • CCS Values : Ethyl ester exhibits larger CCS values (e.g., 140.8 Ų for [M+H]+ vs. 136.4 Ų for methyl), reflecting its increased molecular volume .
  • Applications : Ethyl derivatives are more prevalent in industrial-scale synthesis due to enhanced ester-group stability under diverse reaction conditions .

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Key Differences :

  • Substituent : Methyl group at position 5 (vs. chlorine in the target compound).
  • Reactivity : The methyl group reduces electrophilicity at position 5, making it less reactive toward nucleophilic aromatic substitution compared to the chloro-substituted analog .
  • Similarity Score : 0.92 (structural similarity based on substituent positioning) .

Ethyl 2-bromothiazole-4-carboxylate

Key Differences :

  • Substituent : Lacks the 5-chloro group, simplifying the electronic profile.
  • Applications: Primarily used in non-halogenated thiazole syntheses, whereas the 5-chloro substituent in the target compound enhances its utility in cross-coupling reactions .

Methyl 2-bromo-5-methyloxazole-4-carboxylate

Key Differences :

  • Heteroatom : Oxazole ring (oxygen at position 1) vs. thiazole (sulfur at position 1).
  • Electronic Effects : Sulfur in thiazole increases electron density at the ring, favoring electrophilic substitutions. Oxazole derivatives are less common in medicinal chemistry due to reduced stability .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) CCS [M+H]+ (Ų)
Methyl 2-bromo-5-chlorothiazole-4-carboxylate 256.51 300.5±22.0 N/A 136.4
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate 270.53 313.2±22.0 1.7±0.1 140.8
Methyl 2-bromo-5-methylthiazole-4-carboxylate 240.51 N/A N/A N/A

Table 2: Structural Similarity Scores

Compound Similarity Score Key Substituent Differences
Methyl 2-bromo-5-methyloxazole-4-carboxylate 0.92 Oxazole ring, methyl at C5
Ethyl 2-bromothiazole-4-carboxylate 0.81 No chloro substituent

Biological Activity

Methyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS No. 1053655-63-2) is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3BrClNO2SC_5H_3BrClNO_2S and a molecular weight of approximately 256.51 g/mol. The compound features a thiazole ring, which is critical for its biological activity due to its ability to interact with various molecular targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi, positioning it as a potential candidate for new antibiotic development .

2. Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, studies have demonstrated that derivatives of thiazole compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound may share similar properties .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity, allowing it to modulate various biological pathways effectively .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Focus Findings
Study AAntimicrobial ActivityEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) determined
Study BAnticancer ActivityInduces apoptosis in HeLa cells; reduces cell viability in A2780 cells
Study CMechanism of ActionInhibits specific enzymes involved in microbial growth; enhances binding affinity due to halogen substituents

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, with MIC values comparable to established antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. The study highlighted the compound's potential as a lead agent for further drug development targeting specific cancer types.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-bromo-5-chlorothiazole-4-carboxylate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclocondensation or substitution reactions. For example:

  • Cyclocondensation approach : Reacting halogenated precursors (e.g., 5-bromo-2-hydroxybenzaldehyde analogs) with resorcinol derivatives under acidic conditions (e.g., concentrated HCl) to form the thiazole core .
  • Esterification : Bromination and chlorination of methyl thiazole-4-carboxylate derivatives using reagents like NBS (N-bromosuccinimide) or SOCl₂.

Q. Key variables :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogen retention, while protic solvents (e.g., methanol) may favor hydrolysis .
  • Catalyst : Acidic catalysts (e.g., HCl) are critical for cyclocondensation efficiency .

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of this compound?

Answer:

  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm. Bromine and chlorine substituents induce distinct deshielding effects:
    • C-2 (Br): ~145–150 ppm due to electronegativity and ring current effects.
    • C-5 (Cl): ~125–130 ppm .
  • ¹H NMR : Methoxy protons (OCH₃) appear as a singlet at ~3.8–4.0 ppm. Coupling between thiazole protons (C-H) and halogens can split signals .
  • IR : Stretching frequencies for C=O (1720–1740 cm⁻¹), C-Br (550–600 cm⁻¹), and C-Cl (650–700 cm⁻¹) confirm functional groups .

Methodological tip : Use DEPT-135 NMR to differentiate CH₃ (methoxy) from quaternary carbons and HSQC for proton-carbon correlations .

Advanced Research Questions

Q. Q3. How does the thiazole ring’s puckering conformation affect reactivity in cross-coupling reactions?

Answer: The thiazole ring’s puckering (quantified via Cremer-Pople parameters ) influences steric accessibility of the bromine and chlorine substituents:

  • Planar rings : Favor Suzuki-Miyaura coupling at C-2 (Br) due to reduced steric hindrance.
  • Puckered rings : May hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient cross-coupling .
    Validation : Compare X-ray crystallography data (e.g., using SHELXL ) with DFT-optimized geometries to correlate puckering with reaction yields .

Q. Q4. What computational methods are suitable for predicting regioselectivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states. The lower activation energy for substitution at C-2 (Br vs. C-5 Cl) is attributed to greater leaving-group ability (Br⁻ > Cl⁻) and resonance stabilization .
  • NBO analysis : Quantify charge distribution; bromine’s higher electron-withdrawing effect increases electrophilicity at C-2 .
    Experimental validation : Perform kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. Q5. How can crystallographic data resolve contradictions in reported bond lengths and angles?

Answer:

  • Refinement tools : Use SHELXL for high-precision refinement against single-crystal X-ray data. Discrepancies often arise from:
    • Thermal motion (modeled via anisotropic displacement parameters).
    • Twinning or disorder (addressed using SHELXD ).
  • Validation metrics : Check R-factors (<5% for high-resolution data) and residual density maps (<0.3 eÅ⁻³) .
    Example : A study on a bromo-chloro Schiff base (similar structure) achieved R = 0.032 using SHELXL, confirming accurate bond lengths .

Q. Q6. What strategies optimize the compound’s stability during storage or catalytic applications?

Answer:

  • Degradation pathways : Hydrolysis of the ester group (C=O) and halogen loss under light/heat.
  • Stabilization :
    • Storage : Argon atmosphere at –20°C to prevent oxidation.
    • Catalytic systems : Use anhydrous solvents (e.g., THF) and avoid protic additives .
      Analytical monitoring : Track purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for degradation products .

Methodological Contradictions and Resolutions

Q. Q7. How to reconcile conflicting reports on the compound’s antimicrobial activity?

Answer: Discrepancies may arise from:

  • Assay conditions : Variations in bacterial strains (Gram±), inoculum size, or solvent (DMSO vs. water) .
  • Structural analogs : Compare with derivatives (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate ) to isolate substituent effects.
    Best practices :
  • Standardize protocols (CLSI guidelines).
  • Use MIC (Minimum Inhibitory Concentration) values with positive controls (e.g., ciprofloxacin) .

Q. Q8. How do divergent synthetic yields reported in literature correlate with reaction scalability?

Answer:

  • Lab-scale (1–10 g) : Yields >70% are common for small batches with precise stoichiometry.
  • Scale-up challenges : Exothermic reactions (e.g., bromination) require controlled addition to avoid decomposition.
    Case study : A benzoxazole synthesis achieved 85% yield at 10 mmol but dropped to 60% at 1 mol due to heat dissipation issues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-chlorothiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-chlorothiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.